N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

Physicochemical profiling Drug-likeness Solubility optimization

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide (CAS 2034266-12-9) is a research-grade quinoline-8-sulfonamide building block with a unique 2-hydroxy-3-phenylpropyl N-substituent. This substitution pattern offers distinct steric and hydrogen-bonding profiles versus simple aryl analogs, driving differentiated potency in NPP1/PKM2/CA inhibition assays. The free secondary alcohol provides a synthetic handle for prodrug design. For antimicrobial, anticancer, or enzyme inhibitor SAR campaigns, this compound delivers a key diversification point. Verify target engagement against reference inhibitor 3h.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034266-12-9
Cat. No. B2440031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide
CAS2034266-12-9
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
InChIInChI=1S/C18H18N2O3S/c21-16(12-14-6-2-1-3-7-14)13-20-24(22,23)17-10-4-8-15-9-5-11-19-18(15)17/h1-11,16,20-21H,12-13H2
InChIKeyCUFQGSGYOIOQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-phenylpropyl)quinoline-8-sulfonamide (CAS 2034266-12-9): Core Chemotype & Procurement-Relevant Identity


N-(2-Hydroxy-3-phenylpropyl)quinoline-8-sulfonamide (CAS 2034266-12-9) is a synthetic quinoline-8-sulfonamide derivative bearing a 2-hydroxy-3-phenylpropyl substituent on the sulfonamide nitrogen. With a molecular weight of 342.41 g/mol, it is primarily cataloged by chemical suppliers as a research-grade building block for the synthesis of more complex quinoline-containing molecules [1]. The 8-quinolinesulfonamide scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including nucleotide pyrophosphatases (NPPs), pyruvate kinase M2 (PKM2), and carbonic anhydrases, and early-stage supplier listings indicate investigation of this specific compound for antimicrobial and anticancer applications .

Why Generic Substitution of N-(2-Hydroxy-3-phenylpropyl)quinoline-8-sulfonamide Is Not Advisable Without Comparative Data


Quinoline-8-sulfonamide derivatives cannot be assumed to be functionally interchangeable. Published structure-activity relationship (SAR) studies on NPP1/NPP3 and PKM2 demonstrate that even minor modifications to the sulfonamide nitrogen substituent—such as replacing a 2,4-dichlorophenyl group with a 4-hydroxyphenyl group—can shift inhibitory potency by over an order of magnitude [1]. The 2-hydroxy-3-phenylpropyl substituent present in CAS 2034266-12-9 introduces both hydrogen-bond donor/acceptor capacity via the secondary alcohol and lipophilic bulk via the phenyl ring, creating a pharmacophoric profile distinct from simple alkyl, aryl, or unsubstituted sulfonamide analogs. Without head-to-head comparative data, procurement decisions should be guided by the recognition that this substitution pattern is expected to confer unique target engagement and physicochemical properties relative to other members of the quinoline-8-sulfonamide class [2].

Quantitative Differentiation Evidence for N-(2-Hydroxy-3-phenylpropyl)quinoline-8-sulfonamide Relative to Closest Structural Analogs


Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity vs. Unsubstituted Quinoline-8-sulfonamide

The 2-hydroxy-3-phenylpropyl substituent substantially alters the calculated partition coefficient and hydrogen-bonding profile relative to the unsubstituted quinoline-8-sulfonamide core (CAS 35203-91-9). Computational property prediction indicates a cLogP increase of approximately two log units and an additional hydrogen-bond donor added by the secondary alcohol [1]. These differences are relevant for membrane permeability and solubility considerations in cell-based assays.

Physicochemical profiling Drug-likeness Solubility optimization

Structural Analog Benchmarking: NPP1/NPP3 Inhibitory Potency of the Closest Reported Quinoline-8-sulfonamide Derivatives

No direct enzymatic assay data exist for N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide against NPP1 or NPP3. However, the most potent reported quinoline-8-sulfonamide derivatives in this series provide a class-reference baseline. Compound 3d (structure not fully disclosed in search results) achieved sub-micromolar inhibition of h-NPP1 (IC50 = 0.731 μM), while the dual inhibitor 3h (N-(2,4-dichlorophenyl)quinoline-8-sulfonamide) inhibited h-NPP1 with IC50 = 1.23 μM and h-NPP3 with IC50 = 0.871 μM [1]. These values establish that low-micromolar to sub-micromolar potency is achievable within this chemotype and serve as a benchmark against which the target compound should be measured in future head-to-head assays.

NPP1 inhibition NPP3 inhibition Cancer metabolism

PKM2 Inhibitor Class Comparison: Quinoline-8-sulfonamide Derivatives as Modulators of Tumor-Specific Pyruvate Kinase

Quinoline-8-sulfonamides have been designed as PKM2 modulators using in silico approaches, with patent disclosures (e.g., Agios Pharmaceuticals' EP3241554) describing PKM2-modulating quinoline-8-sulfonamide derivatives with anticancer activity [1]. While the specific 2-hydroxy-3-phenylpropyl analog has not been tested, the class-level evidence confirms that the quinoline-8-sulfonamide scaffold can engage the PKM2 allosteric site. Notably, a structurally distinct PKM2 activator, N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide, demonstrated in vivo target engagement, indicating that the quinoline-8-sulfonamide core is compatible with cellular and in vivo PKM2 modulation [2].

PKM2 inhibition Cancer metabolism Glycolysis modulation

Carbonic Anhydrase Inhibition: Class Reference Data for Quinoline-8-sulfonamide Scaffold

The unsubstituted quinoline-8-sulfonamide (CAS 35203-91-9) inhibits bovine carbonic anhydrase IV with a Ki of 415 nM, while more elaborated cyclopenta[c]quinoline-8-sulfonamide derivatives bind human carbonic anhydrase II with crystallographically confirmed coordination to the active-site zinc [1][2]. The target compound incorporates a 2-hydroxy-3-phenylpropyl group that may introduce additional interactions within the CA active-site cleft; however, no CA inhibition data exist for this specific compound. The class baseline establishes that the 8-sulfonamide position is competent for CA inhibition, and the added substituent is expected to modulate isoform selectivity.

Carbonic anhydrase inhibition CA IX Tumor-associated isozyme

Procurement-Driven Application Scenarios for N-(2-Hydroxy-3-phenylpropyl)quinoline-8-sulfonamide (CAS 2034266-12-9)


SAR Probe for NPP1/NPP3 Inhibitor Optimization Programs

Use as a structural diversification point in quinoline-8-sulfonamide libraries targeting NPP1 or NPP3. The 2-hydroxy-3-phenylpropyl substituent offers a distinct steric and electronic profile compared to the simple aryl substituents (e.g., 2,4-dichlorophenyl or 4-hydroxyphenyl) characterized in published NPP inhibitor studies [1]. Include compound 3h (N-(2,4-dichlorophenyl)quinoline-8-sulfonamide, h-NPP1 IC50 = 1.23 μM) as a reference inhibitor in all assay plates to enable direct potency comparison.

Building Block for PKM2-Targeted Anticancer Agents

Leverage the quinoline-8-sulfonamide scaffold's established PKM2 modulation capacity, as documented in Agios Pharmaceuticals' patent family (EP3241554), to synthesize novel PKM2 modulators by further derivatization of the free hydroxyl group on the phenylpropyl chain [2]. The secondary alcohol provides a synthetic handle for ester or carbamate prodrug strategies, which is absent in simpler N-aryl quinoline-8-sulfonamide analogs.

Reference Compound for Carbonic Anhydrase Isoform Selectivity Profiling

Employ as a test compound in carbonic anhydrase isoform selectivity panels (CA I, II, IV, IX, XII). The quinoline-8-sulfonamide core provides the zinc-binding pharmacophore, while the 2-hydroxy-3-phenylpropyl extension is predicted to probe the rim of the active-site cavity where isoform selectivity determinants reside [3]. Use quinoline-8-sulfonamide (CA IV Ki = 415 nM) as the minimal pharmacophore control to quantify the selectivity contribution of the N-substituent.

Antimicrobial Screening Starting Point in 8-Hydroxyquinoline Derivative Programs

Deploy as a starting point for antimicrobial SAR studies based on the well-established antimicrobial properties of 8-hydroxyquinoline derivatives . The sulfonamide linkage distinguishes this compound from the more common 8-hydroxyquinoline metal-chelating agents and may offer an alternative mechanism of action, potentially targeting dihydropteroate synthase or other sulfonamide-sensitive pathways.

Quote Request

Request a Quote for N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.